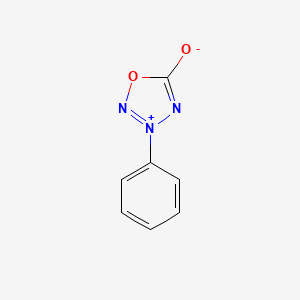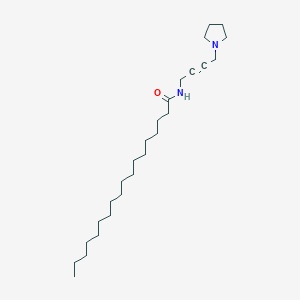
3-Phenyloxatriazol-3-ium-5-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyloxatriazol-3-ium-5-olate is a mesoionic compound belonging to the class of oxadiazolium-5-olates. These compounds are known for their unique electronic structures, which allow them to participate in a variety of chemical reactions. The presence of both positive and negative charges within the same molecule makes them highly reactive and versatile in synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyloxatriazol-3-ium-5-olate typically involves the reaction of phenylhydrazine with glyoxylic acid, followed by cyclization with nitrous acid. This method yields the desired compound with good efficiency. The reaction conditions generally include maintaining a low temperature to prevent decomposition and using an acidic medium to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Additionally, the implementation of green chemistry principles, such as using ultrasound-assisted synthesis, has been explored to make the process more eco-friendly and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyloxatriazol-3-ium-5-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted oxatriazolium derivatives, which can have different functional groups attached to the phenyl ring or the oxadiazolium core. These derivatives often exhibit unique chemical and biological properties .
Aplicaciones Científicas De Investigación
3-Phenyloxatriazol-3-ium-5-olate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Phenyloxatriazol-3-ium-5-olate involves its interaction with biological molecules through its mesoionic structure. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s ability to generate nitric oxide under certain conditions also contributes to its biological activity, particularly in vasodilation and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)-[1,2,3]oxadiazol-3-ium-5-olate: Known for its anticancer properties.
4-Acetyl-3-(2-aryl-2-oxoethyl)-1-phenyl-1H-1,2,3-triazol-3-ium-5-olate: Exhibits significant antifungal activity.
4-Hydroxy-2,6-diaryl-2H-[1,2,3]triazolо[1,5-а]pyridin-8-ium-3-olates: Known for their fungicidal properties.
Uniqueness
3-Phenyloxatriazol-3-ium-5-olate stands out due to its mesoionic nature, which provides it with unique electronic properties and reactivity.
Propiedades
Número CAS |
57859-20-8 |
|---|---|
Fórmula molecular |
C7H5N3O2 |
Peso molecular |
163.13 g/mol |
Nombre IUPAC |
3-phenyloxatriazol-3-ium-5-olate |
InChI |
InChI=1S/C7H5N3O2/c11-7-8-10(9-12-7)6-4-2-1-3-5-6/h1-5H |
Clave InChI |
BAIPLUJMSKDYGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[N+]2=NOC(=N2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine](/img/structure/B14158758.png)

![[(Z)-(2-methylcyclohexylidene)amino]urea](/img/structure/B14158776.png)

![Butane-1,4-diol; hexanedioic acid; hexane-1,6-diol; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14158797.png)


![1-[(N-acetylglycyl)(ethyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B14158817.png)
![3-hydroxy-1H-pyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B14158820.png)
![methyl 3-[(2,6-difluorobenzoyl)amino]-6-methoxy-1H-indole-2-carboxylate](/img/structure/B14158826.png)
![ethyl 4-[(3,4-dimethylphenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate](/img/structure/B14158830.png)

![Propan-2-yl 2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B14158838.png)
